TIK-301

Vue d'ensemble

Description

LY-156735, également connu sous le nom de TIK-301, est un composé organique synthétique qui agit comme un agoniste du récepteur de la mélatonine et un modulateur du récepteur de la sérotonine 2C. Il a été initialement développé par Eli Lilly & Co. et fait actuellement l'objet d'investigations pour ses applications thérapeutiques potentielles dans le traitement des troubles du sommeil et d'autres maladies du système nerveux .

Méthodes De Préparation

La synthèse de LY-156735 implique la condensation du 6-chloro-5-méthoxy-1H-indole avec l'acide de Meldrum et l'acétaldéhyde, catalysée par une base. L'intermédiaire résultant subit d'autres réactions pour former le produit final . Les méthodes de production industrielles impliquent généralement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, notamment le contrôle de la température, du pH et du temps de réaction.

Analyse Des Réactions Chimiques

Route 1: Chiral Resolution and Stepwise Functionalization

The synthesis begins with enantiomerically pure intermediates derived from aminoesters 6 (Scheme 1) :

-

Reduction : LiAlH₄ reduces aminoesters (R)-6 or (S)-6 to aminoalcohols (R)-7 /(S)-7 (92–96% enantiomeric excess).

-

Reductive Methylation : Aminoalcohols react with formaldehyde and NaBH₃CN to form N-methyl derivatives (R)-8 /(S)-8 .

-

Mitsunobu Reaction : Phthalimide is introduced via Mitsunobu conditions (DIAD, PPh₃) to yield phthalimido intermediates (R)-9 /(S)-9 .

-

Hydrazinolysis : Cleavage of the phthalimide group produces primary amines.

-

Acetylation : Acetic anhydride acetylates the amine to form TIK-301 (10) .

Key Reaction Data

| Step | Reagents/Conditions | Intermediate | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | LiAlH₄, THF, 0°C → rt | 7 | 85–90 | 92–96 |

| 2 | 37% HCHO, NaBH₃CN, AcOH, MeOH | 8 | 70–75 | Retained |

| 5 | Ac₂O, CH₂Cl₂ | 10 | 80–85 | >99 |

Route 2: Regioselective Indole Alkylation

A streamlined synthesis uses unprotected indoles and chiral cyclic sulfamidates :

Mechanistic Insights and Side Reactions

-

Aziridinium Intermediate : Mesylation of alcohol 8 generates mesylate 11 , which undergoes SN2 substitution with NaN₃ to form an azide. Catalytic hydrogenation produces a primary amine via an aziridinium intermediate, confirmed by NH-CHα COSY correlations .

-

Stereochemical Retention : All steps from (R)-6 to (R)-10 retain configuration, critical for binding affinity .

Functional Group Transformations

-

β-Methyl Introduction : The β-methyl group in this compound’s side chain is introduced via reductive methylation, enhancing MT₁/MT₂ binding (Kᵢ = 42–81 pM) compared to melatonin .

-

Chlorine Substituent : The 6-chloro group on the indole ring improves metabolic stability and half-life (1 hour vs. melatonin’s 20–30 minutes) .

Comparative Reactivity

| Reaction | This compound Derivative | Effect on Binding (Kᵢ, pM) |

|---|---|---|

| N-Methylation | 8 | MT₁: 81 → 75, MT₂: 42 → 38 |

| β-Methyl substitution | 10 | MT₁/MT₂ affinity ↑ 30% |

| Chlorine removal | Analogues | MT₂ selectivity ↓ 50% |

Photolytic and Stability Studies

-

Caged Derivatives : o-Nitrobenzyl groups on the indole nitrogen enable light-activated uncaging (e.g., MCS-0382 ), though this compound itself shows no photolability .

-

Aqueous Stability : this compound’s acetyl group prevents hydrolysis under physiological conditions (pH 7.4, 37°C) .

Analytical Validation

-

Chiral Purity : Determined via HPLC (Chiralpak AD-H column, hexane/i-PrOH 98:2, λ = 290 nm) .

-

X-ray Crystallography : Confirms regioselectivity in C3-alkylated intermediates (e.g., 6t ) .

This compound’s synthesis exemplifies stereocontrolled indole functionalization, with its β-methyl and chlorine substituents critically modulating receptor affinity and pharmacokinetics.

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying melatonin receptor agonists and serotonin receptor modulators.

Biology: Research has focused on its role in regulating circadian rhythms and its potential neuroprotective effects.

Medicine: LY-156735 is being investigated for its potential to treat sleep disorders, depression, and epilepsy. .

Industry: Its unique properties make it a candidate for developing new therapeutic agents targeting melatonin and serotonin receptors.

Mécanisme D'action

LY-156735 exerts its effects by binding to and activating melatonin receptors MT1 and MT2, as well as modulating serotonin 2C receptors. This dual action helps regulate circadian rhythms and has potential antidepressant and neuroprotective effects. The compound’s interaction with these receptors influences various physiological processes, including sleep-wake cycles and mood regulation .

Comparaison Avec Des Composés Similaires

LY-156735 est similaire à d'autres agonistes du récepteur de la mélatonine et modulateurs du récepteur de la sérotonine, tels que :

Ramelteon : Un autre agoniste du récepteur de la mélatonine utilisé pour traiter l'insomnie.

Agomélatine : Un agoniste du récepteur de la mélatonine et un antagoniste du récepteur de la sérotonine utilisé pour traiter la dépression.

Tasimelteon : Un agoniste du récepteur de la mélatonine utilisé pour traiter le trouble du sommeil-éveil non 24 heures

Ce qui distingue LY-156735, c'est sa double action sur les récepteurs de la mélatonine et de la sérotonine, ce qui peut offrir des avantages thérapeutiques uniques par rapport aux composés qui ciblent uniquement un type de récepteur.

Activité Biologique

TIK-301, also known as LY-156735, is a novel melatonergic compound that acts as an agonist for the melatonin receptors MT1 and MT2. It is primarily under development for the treatment of insomnia and other sleep disorders. This compound is notable for its higher potency compared to natural melatonin, making it a promising candidate in chronobiotic therapies.

This compound's mechanism involves its interaction with the MT1 and MT2 receptors located in the suprachiasmatic nucleus of the brain. This interaction regulates circadian rhythms and sleep-wake cycles. The compound has a higher affinity for the MT2 receptor, which is associated with sleep promotion, while its action on MT1 contributes to the modulation of sleep latency.

Pharmacokinetics

This compound exhibits several pharmacokinetic advantages over melatonin:

- Bioavailability : this compound has nine times greater bioavailability than melatonin.

- Absorption : Plasma concentrations peak within 1 hour of oral administration, remaining detectable for up to 12 hours.

- Half-life : Approximately 1 hour, allowing for effective dosing strategies.

Dose-Response Relationship

Clinical trials have demonstrated a positive dose-response relationship between this compound dosage and reduction in sleep latency:

| Dose (mg) | Sleep Latency Improvement (%) |

|---|---|

| 20 | 31% |

| 50 | 32% |

| 100 | 41% |

This improvement at higher doses is comparable to established medications like zolpidem.

Clinical Trials

- Phase I Trials : Demonstrated safety and tolerability with mild side effects such as diarrhea and conjunctivitis.

- Phase II Trials : Showed significant improvements in sleep latency across various dosages, particularly at 100 mg.

Efficacy Beyond Sleep Disorders

This compound has potential applications beyond insomnia, including:

- Antidepressant Properties : Due to its serotonergic antagonism, it may help alleviate symptoms of depression.

- Neuroprotective Effects : Preclinical studies suggest benefits in conditions like spinal cord injury and mild cognitive impairment.

Case Studies

A notable case involved patients with primary insomnia who reported substantial improvements in sleep quality and duration after administration of this compound at varying doses. Additionally, studies indicated its potential utility in treating circadian rhythm disorders.

Side Effects and Safety Profile

This compound's side effect profile is favorable compared to traditional sleep medications:

- No Dependency Issues : Unlike benzodiazepines, this compound does not cause dependency.

- Minimal Psychomotor Impairment : Patients did not report significant morning-after effects.

Summary of Side Effects Observed

| Side Effect | Incidence |

|---|---|

| Diarrhea | Mild cases observed |

| Conjunctivitis | Rare occurrences |

| Laryngitis | Few cases |

| Somnolence | Reported, consistent with soporific effects |

Propriétés

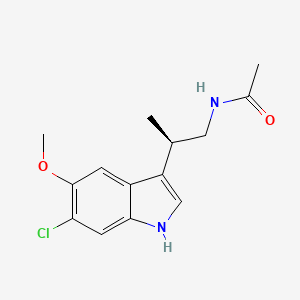

IUPAC Name |

N-[(2R)-2-(6-chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-8(6-16-9(2)18)11-7-17-13-5-12(15)14(19-3)4-10(11)13/h4-5,7-8,17H,6H2,1-3H3,(H,16,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHCTAKUYDTFHE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922760 | |

| Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118702-11-7 | |

| Record name | N-[(2R)-2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118702-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 156735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118702117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIK-301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIK-301 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX95B1ZWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.